

Application Notes and Protocols for the Etherification of 4-Iodophenetole

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Compound of Interest

Compound Name: 4-Iodophenetole

Cat. No.: B1630401

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These application notes provide detailed procedures for the synthesis of diaryl ethers utilizing **4-iodophenetole** as a key building block. The protocols focus on the copper-catalyzed Ullmann condensation, a robust and widely used method for the formation of carbon-oxygen (C-O) bonds.

Introduction

Diaryl ethers are a significant structural motif present in a wide array of natural products, pharmaceuticals, and agrochemicals. The ether linkage imparts unique conformational properties and metabolic stability to molecules, making it a valuable scaffold in drug design and development. The Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol, is a classic and effective method for the synthesis of diaryl ethers. [1][2] This document outlines a detailed protocol for the etherification of **4-iodophenetole** with phenol, yielding 4-ethoxydiphenyl ether, a representative example of this important class of compounds.

Reaction Principle

The Ullmann-type etherification of **4-iodophenetole** with phenol proceeds via a copper-catalyzed cross-coupling reaction. The reaction is typically carried out in the presence of a copper(I) salt, a ligand to stabilize the copper catalyst, and a base to deprotonate the phenol. The aryl iodide, in this case, **4-iodophenetole**, is the electrophilic partner in the reaction.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of 4-ethoxydiphenyl ether from **4-iodophenetole** and phenol via a copper-catalyzed Ullmann condensation. This protocol is adapted from established methodologies for the O-arylation of phenols.^[3]

Synthesis of 4-Ethoxydiphenyl Ether

Materials:

- **4-Iodophenetole** (1.0 mmol, 248.05 mg)
- Phenol (1.2 mmol, 112.93 mg)
- Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
- Picolinic acid (0.10 mmol, 12.3 mg)
- Potassium phosphate (K_3PO_4) (2.0 mmol, 424.6 mg)
- Dimethyl sulfoxide (DMSO), anhydrous (2.0 mL)
- Ethyl acetate
- Water
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Equipment:

- Oven-dried screw-cap test tube or reaction vial with a magnetic stir bar
- Magnetic stir plate with heating
- Syringes

- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** To an oven-dried screw-cap test tube containing a magnetic stir bar, add copper(I) iodide (9.5 mg, 0.05 mmol), picolinic acid (12.3 mg, 0.10 mmol), **4-iodophenetole** (248.05 mg, 1.0 mmol), phenol (112.93 mg, 1.2 mmol), and potassium phosphate (424.6 mg, 2.0 mmol).
- **Inert Atmosphere:** Seal the test tube with a screw cap containing a septum. Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle two more times to ensure an inert atmosphere.
- **Solvent Addition:** Under a positive pressure of the inert gas, add 2.0 mL of anhydrous dimethyl sulfoxide (DMSO) via syringe.
- **Reaction:** Place the test tube in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 24 hours.
- **Work-up:** After 24 hours, cool the reaction mixture to room temperature. Add 10 mL of ethyl acetate and 10 mL of water to the reaction mixture.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 10 mL of ethyl acetate each time.
- **Washing:** Combine the organic extracts and wash them with 10 mL of water, followed by 10 mL of brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-ethoxydiphenyl ether.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 4-ethoxydiphenyl ether.

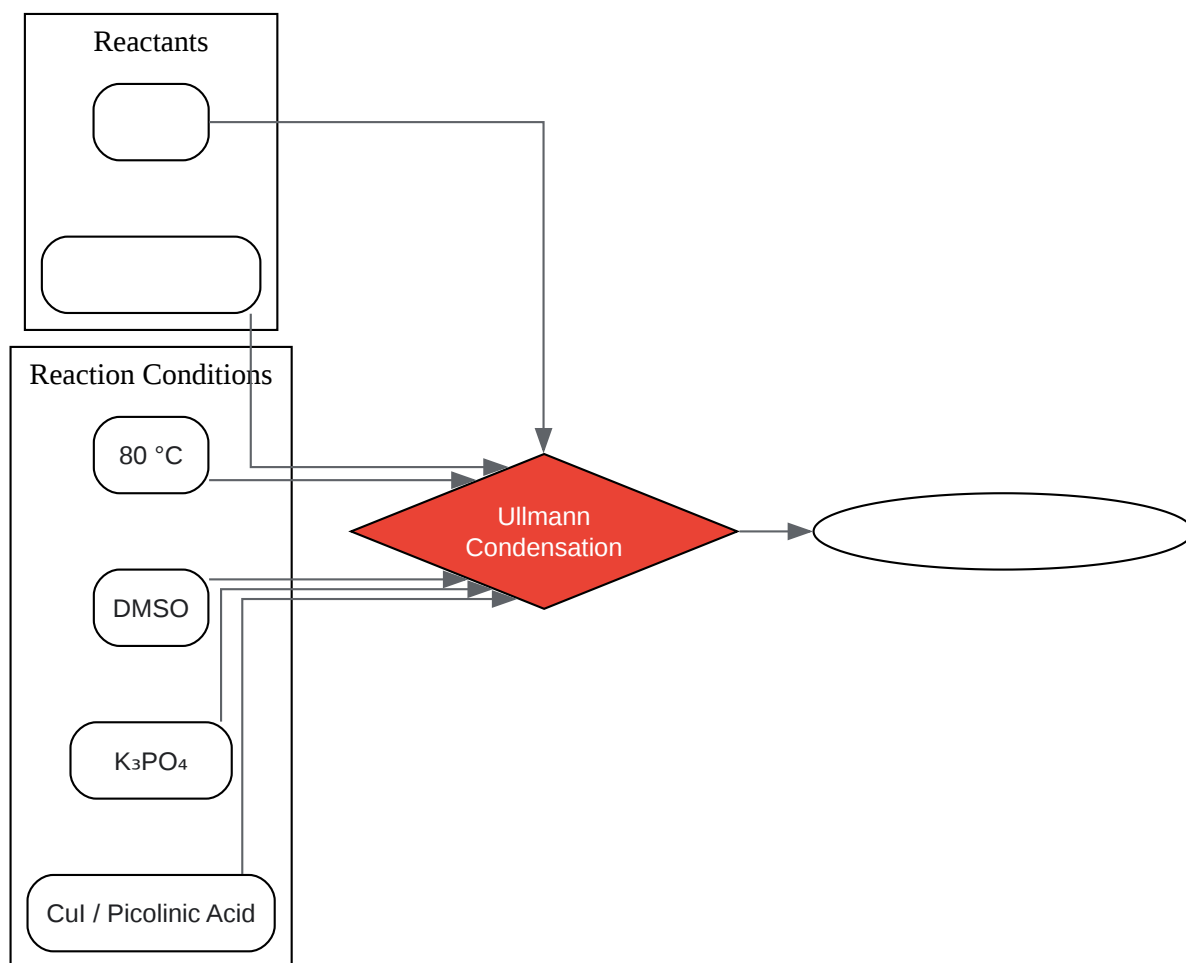
Parameter	Value
Reactants	
4-Iodophenetole	1.0 mmol
Phenol	1.2 mmol
Catalyst System	
Copper(I) iodide	5 mol%
Picolinic acid	10 mol%
Base	
Potassium phosphate	2.0 mmol
Solvent	
Dimethyl sulfoxide (DMSO)	2.0 mL
Reaction Conditions	
Temperature	80 °C
Time	24 hours
Product	
4-Ethoxydiphenyl ether	Yield to be determined experimentally

Analytical Data for 4-Ethoxydiphenyl Ether (Expected):

Analysis	Expected Data
^1H NMR	δ (ppm): 1.42 (t, 3H, $J=7.0$ Hz, $-\text{OCH}_2\text{CH}_3$), 4.02 (q, 2H, $J=7.0$ Hz, $-\text{OCH}_2\text{CH}_3$), 6.85-7.05 (m, 5H, Ar-H), 7.25-7.35 (m, 4H, Ar-H). (Predicted based on similar structures)
^{13}C NMR	δ (ppm): 14.8, 63.5, 115.8, 118.8, 122.8, 129.7, 153.2, 158.0. (Predicted based on similar structures)
IR (KBr)	ν (cm^{-1}): 3060-3030 (Ar-H str.), 2980-2850 (C-H str.), 1590, 1490 (C=C str.), 1240 (C-O str.). (Predicted based on functional groups)
Mass Spec.	m/z : 214.10 $[\text{M}]^+$. (Calculated for $\text{C}_{14}\text{H}_{14}\text{O}_2$)

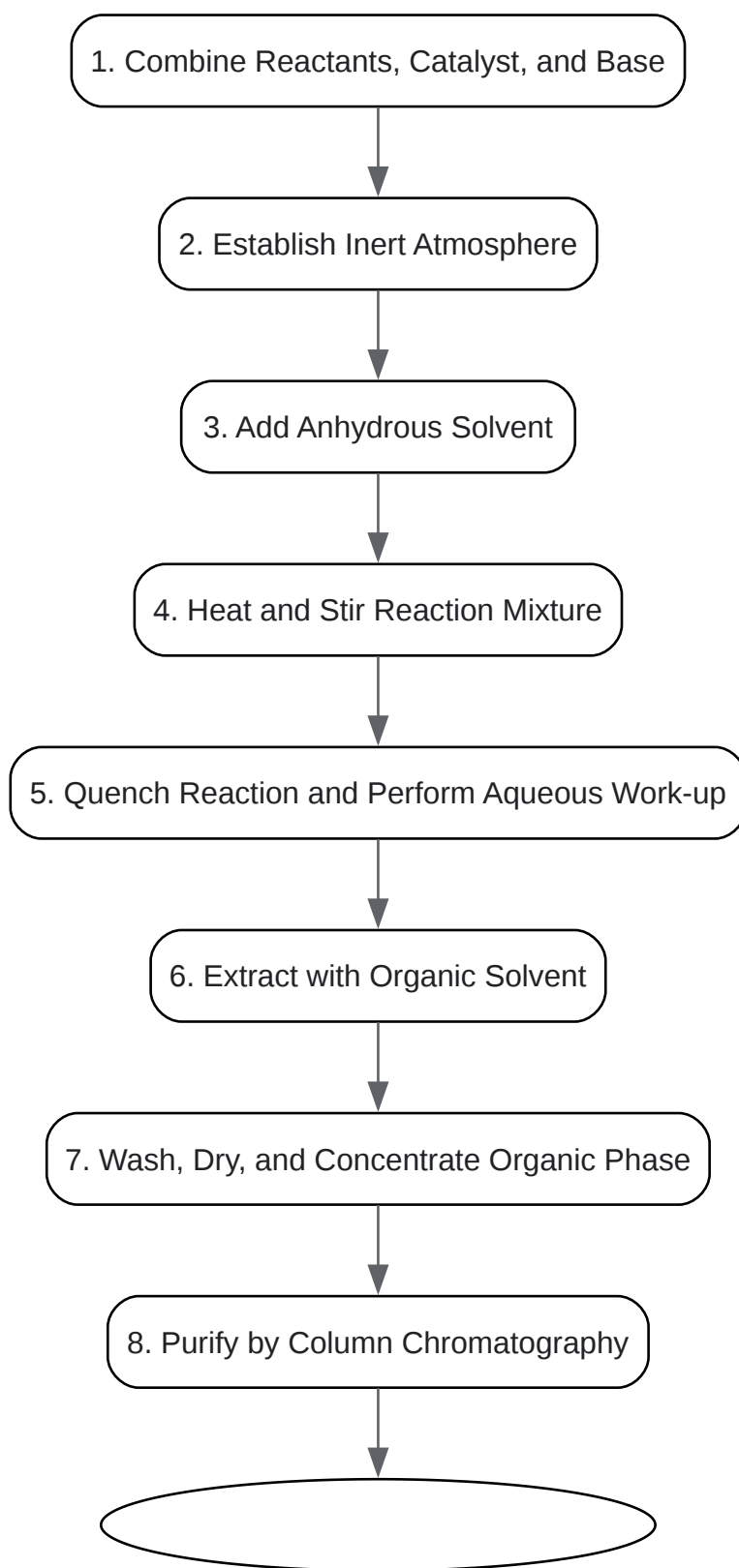
Mandatory Visualization

The following diagrams illustrate the key aspects of the etherification process.



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Caption: Ullmann Condensation of **4-Iodophenetole** and Phenol.



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Caption: Step-by-step experimental workflow for etherification.

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References

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- 2. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
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